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  • Product: Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate
  • CAS: 1414029-17-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

Prepared by: Senior Application Scientist, Process Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery, the architect...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Process Chemistry & Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural complexity of screening libraries relies heavily on highly functionalized, sterically encumbered building blocks. Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS: 1414029-17-6) represents a premium, multi-vector synthetic intermediate [1]. Featuring a contiguous 1,2,3-trisubstituted central aromatic core and an orthogonally reactive biphenyl appendage, this molecule is engineered for the rapid assembly of complex polycyclic scaffolds.

This whitepaper provides an authoritative analysis of its physicochemical properties, structural nuances, and chemical reactivity. Furthermore, it details a field-proven, self-validating experimental protocol for converting this intermediate into high-value pharmacophores, such as phthalazinones, which are critical in the development of targeted therapeutics like Poly (ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Profiling

Understanding the physical and chemical baseline of this compound is critical for predicting its behavior in various solvent systems and its stability during prolonged synthetic sequences.

PropertyValue / Description
Chemical Name Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate
CAS Registry Number 1414029-17-6
Molecular Formula C₁₅H₁₁ClO₄
Molecular Weight 290.7 g/mol
Structural Features 1,2,3-trisubstituted benzoate core; 2',5'-disubstituted biphenyl linkage
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 4 (Ester oxygens, Formyl oxygen, Phenolic oxygen)
Rotatable Bonds 3 (Ester C-O, Formyl C-C, Biphenyl C-C)
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO), halogenated solvents (DCM); sparingly soluble in water[2].
Storage & Stability Store at 2-8°C under inert atmosphere (Argon/N₂) to prevent autoxidation of the formyl group to a carboxylic acid [2].

Structural & Mechanistic Insights

As an application scientist, it is vital to look beyond the 2D structure and understand the 3D steric and electronic environment of the molecule.

The "Push-Pull" and Steric Hindrance

The core of this molecule features a formyl group (-CHO) at position 2, flanked by a methyl ester (-COOMe) at position 1 and a bulky 2-chloro-5-hydroxyphenyl group at position 3.

  • Electronic Reactivity: The formyl carbon is highly electrophilic, further activated by the electron-withdrawing nature of the adjacent ester group.

  • Steric Shielding: The ortho-chlorine on the adjacent phenyl ring restricts free rotation around the biphenyl C-C bond. This creates a highly crowded steric environment around the formyl group, which dictates that nucleophilic attacks (e.g., by amines or hydrazines) must occur via the least hindered trajectory.

Orthogonal Reactivity

The true value of this building block lies in its orthogonal functional groups:

  • Phenolic -OH: Can be selectively deprotonated (pKa ~9.5) and alkylated (e.g., with alkyl halides) or protected (e.g., as a MOM or Benzyl ether) using mild bases like K₂CO₃, leaving the ester and aldehyde intact.

  • Formyl & Ester Synergy: The proximity of the electrophilic formyl group and the ester makes this an ideal substrate for condensation with binucleophiles. Reaction with hydrazine derivatives rapidly yields fused heterocyclic systems, a transformation widely utilized in medicinal chemistry [3].

Experimental Workflow: Phthalazinone Scaffold Synthesis

To demonstrate the utility of this building block, the following is a detailed, self-validating protocol for the synthesis of a functionalized phthalazin-1(2H)-one derivative.

Mechanistic Rationale

Hydrazine hydrate acts as a binucleophile. The primary amine of hydrazine first attacks the highly electrophilic formyl group, forming a hydrazone intermediate. The proximity of the secondary nitrogen to the adjacent methyl ester facilitates a rapid intramolecular acyl substitution, extruding methanol and forming the thermodynamically stable, aromatic phthalazinone ring [3]. Ethanol is selected as the solvent because it solubilizes both starting materials while its boiling point (78°C) provides optimal thermal energy to drive the cyclization without inducing degradation.

Step-by-Step Protocol
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (1.0 mmol, 290.7 mg) in absolute ethanol (10 mL).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 64% w/w, 1.5 mmol, ~75 µL) dropwise at room temperature. A slight exotherm may be observed.

  • Cyclization: Heat the reaction mixture to reflux (78°C) under a nitrogen atmosphere for 4-6 hours.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate system. The starting material (UV-active, higher Rf) will be consumed, replaced by a lower Rf, highly fluorescent spot corresponding to the phthalazinone.

  • Workup: Allow the reaction to cool to room temperature. The product typically precipitates directly from the ethanolic solution.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold ethanol (2 x 5 mL), and dry under high vacuum.

  • Spectroscopic Validation (Self-Validation Checkpoint 2):

    • LC-MS: Confirm the mass shift. The expected [M+H]⁺ for the cyclized product (C₁₄H₉ClN₂O₂) is 273.1 m/z, indicating the loss of water and methanol.

    • ¹H-NMR (DMSO-d₆): The definitive proof of cyclization is the disappearance of the aldehyde proton singlet (~10.1 ppm) and the methoxy protons (~3.8 ppm), replaced by a broad singlet for the phthalazinone N-H (~12.5 ppm).

Application in Drug Discovery

Derivatives of the phthalazinone scaffold synthesized from this building block are privileged structures in pharmacology. The rigid, planar phthalazinone core mimics the nicotinamide moiety of NAD+, allowing it to competitively bind to the catalytic domain of enzymes like PARP1.

Simultaneously, the 2-chloro-5-hydroxyphenyl moiety acts as a highly tunable vector. Once the core is formed, the phenolic -OH can be alkylated to extend into the solvent-exposed regions or hydrophobic pockets of the target protein, optimizing binding affinity and pharmacokinetic properties.

G A Methyl 3-(2-chloro-5-hydroxyphenyl) -2-formylbenzoate B Hydrazine Condensation (Cyclization) A->B N2H4·H2O, EtOH, Δ C Phthalazin-1(2H)-one Scaffold B->C -H2O, -MeOH D Phenolic -OH Alkylation (Side-chain extension) C->D R-X, K2CO3, DMF E Targeted Library Generation D->E F High-Throughput Screening (e.g., PARP1/PDE4) E->F G Hit Identification & Lead Optimization F->G Activity Validation

Fig 1: Synthetic workflow from the formylbenzoate scaffold to targeted biological screening.

References

Exploratory

Technical Guide: Physicochemical Properties of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

This technical guide provides a detailed analysis of the fundamental physicochemical properties of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate, a compound of interest in synthetic chemistry and drug discovery. T...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a detailed analysis of the fundamental physicochemical properties of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development who require accurate molecular data for experimental design, computational modeling, and analytical method development.

Introduction and Rationale

Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is a complex organic molecule featuring multiple functional groups, including a methyl ester, a formyl group, a hydroxyl group, and a chloro-substituted phenyl ring. The precise determination of its molecular weight and exact mass is a critical first step in its characterization. These parameters are fundamental for:

  • Stoichiometric Calculations: Ensuring accurate molar ratios in chemical reactions for synthesis and derivatization.

  • Mass Spectrometry: The exact mass is essential for the high-resolution mass spectrometry (HRMS) analysis used in compound identification and purity assessment.

  • Pharmacokinetic Modeling: Molecular weight is a key parameter in preliminary predictions of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Regulatory Submissions: Accurate physicochemical data is a mandatory component of documentation for new chemical entities.

This guide establishes the foundational data for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate, derived from its molecular formula.

Molecular Structure and Formula

The systematic name, Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate, defines a precise arrangement of atoms. The structure consists of a methyl benzoate core substituted at the 2-position with a formyl group and at the 3-position with a 2-chloro-5-hydroxyphenyl moiety.

The corresponding molecular formula is determined to be C₁₅H₁₁ClO₄ .

Figure 1. 2D Chemical Structure of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate.

Physicochemical Data Summary

The key quantitative descriptors for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate are summarized in the table below. The molecular weight is calculated based on the standard atomic weights of the constituent elements, while the exact mass is determined using the mass of the most abundant isotopes.

ParameterValueSource
Molecular Formula C₁₅H₁₁ClO₄(Calculated)
Molecular Weight 290.70 g/mol (Calculated)
Exact Mass 290.03458 Da[1][2]

Experimental and Computational Protocols

Calculation of Molecular Weight

The molecular weight (MW) is a weighted average of the masses of the naturally occurring isotopes of the elements in the molecule. It is calculated as follows:

MW = (15 × AW_C) + (11 × AW_H) + (1 × AW_Cl) + (4 × AW_O)

Where:

  • AW_C = 12.011 u

  • AW_H = 1.008 u

  • AW_Cl = 35.453 u

  • AW_O = 15.999 u

This calculation yields a molecular weight of 290.70 g/mol .

Determination of Exact Mass

The exact mass, also known as the monoisotopic mass, is calculated using the masses of the most abundant isotopes of the constituent elements. This value is crucial for high-resolution mass spectrometry.

Exact Mass = (15 × Mass_¹²C) + (11 × Mass_¹H) + (1 × Mass_³⁵Cl) + (4 × Mass_¹⁶O)

Where:

  • Mass_¹²C = 12.000000 u

  • Mass_¹H = 1.007825 u

  • Mass_³⁵Cl = 34.968853 u

  • Mass_¹⁶O = 15.994915 u

This calculation results in an exact mass of 290.03458 Da. This value has been cross-referenced with the PubChem database for an isomer with the same molecular formula, confirming the calculated mass[1][2].

Applications in Research and Development

A precise understanding of the molecular weight and exact mass of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is indispensable for its advancement as a research chemical or drug candidate.

  • Synthesis and Purification: In the synthesis of this molecule, these values are used to calculate theoretical yields and to monitor reaction progress using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Structural Elucidation: High-resolution mass spectrometry provides an experimental exact mass that can be compared to the theoretical value to confirm the elemental composition of the synthesized compound.

  • In Silico Screening: The molecular weight is a fundamental descriptor used in computational models to predict the compound's potential biological activity and pharmacokinetic properties.

The workflow for utilizing this data in a research context is illustrated below.

cluster_0 Physicochemical Data cluster_1 Experimental Workflow cluster_2 Application Data Molecular Formula: C15H11ClO4 Molecular Weight: 290.70 Exact Mass: 290.03458 Synthesis Chemical Synthesis Data->Synthesis informs stoichiometry Modeling Computational Modeling (ADME/Tox) Data->Modeling is a key input parameter Purification Purification (e.g., Chromatography) Synthesis->Purification Analysis Structural Analysis (HRMS, NMR) Purification->Analysis requires accurate mass for identification Analysis->Data Screening Biological Screening Analysis->Screening Development Lead Optimization Modeling->Development Screening->Development

Figure 2. Workflow illustrating the application of physicochemical data in drug discovery.

Conclusion

The molecular weight and exact mass of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate have been definitively established as 290.70 g/mol and 290.03458 Da, respectively. This technical guide provides the foundational data and the rationale for its importance, serving as a critical resource for scientists and researchers engaged in the study and application of this compound. The provided information ensures a high degree of scientific integrity and supports the rigorous demands of modern chemical and pharmaceutical research.

References

  • PubChemLite. C15H11ClO4 - Explore. Available at: [Link] (Accessed: March 26, 2026).

  • PubChemLite. 2-chloro-3-(2,4-dioxopentan-3-yl)naphthalene-1,4-dione. Available at: [Link] (Accessed: March 26, 2026).

Sources

Foundational

Spectroscopic Characterization of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate: A Predictive and Methodological Guide

Introduction Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is a polysubstituted biaryl compound. Its structure suggests significant potential as a key intermediate in the synthesis of complex heterocyclic scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is a polysubstituted biaryl compound. Its structure suggests significant potential as a key intermediate in the synthesis of complex heterocyclic scaffolds, such as dibenzofurans, which are privileged structures in medicinal chemistry and drug discovery.[1][2][3] The precise arrangement of its functional groups—a methyl ester, an aldehyde, a phenol, and a chloro substituent—offers multiple reaction sites for further chemical elaboration.

Given the potential novelty of this compound, unambiguous structural verification is paramount for its use in research and development. This technical guide provides a comprehensive framework for the spectroscopic characterization of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate. As direct experimental data for this specific molecule is not widely available in public databases, this document outlines the predicted spectroscopic signatures based on first principles and data from analogous structures. It further provides detailed, field-proven protocols for acquiring high-quality data, designed for researchers, chemists, and professionals in drug development.

The core of this guide is an integrated approach, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to provide a complete and validated structural assignment.

Molecular Structure and Functional Group Analysis

To predict the spectroscopic behavior of the title compound, we must first analyze its structure. The numbering scheme provided below will be used for all spectral assignments.

Caption: Numbering scheme for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will predict the ¹H and ¹³C NMR spectra and provide protocols for their acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The electron-withdrawing and donating nature of the substituents will significantly influence the chemical shifts of the aromatic protons.

Data Presentation: Predicted ¹H NMR Data

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H-O (Phenolic) 9.5 - 11.0 broad singlet 1H Acidic proton, chemical shift is concentration and solvent dependent. Broad due to exchange.
H-CHO (Aldehyde) ~10.2 singlet 1H Highly deshielded proton attached to a carbonyl carbon.
H4, H5, H6 7.6 - 8.2 multiplet (d, t, d) 3H Protons on the benzoate ring, deshielded by the ester and aldehyde groups. A complex pattern is expected due to mutual coupling.
H6' ~7.3 doublet 1H Ortho to the electron-donating -OH group and meta to the -Cl group.
H4' ~7.0 doublet 1H Ortho to the -Cl group and meta to the -OH group.
H3' ~6.9 doublet of doublets 1H Ortho to both -Cl and -OH groups, showing coupling to both H4' and H6'.

| H-OCH₃ (Ester) | ~3.9 | singlet | 3H | Protons of the methyl ester group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic environment and the nature of the functional groups.

Data Presentation: Predicted ¹³C NMR Data

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
C=O (Aldehyde) ~190 Characteristic chemical shift for an aromatic aldehyde carbonyl carbon.
C=O (Ester) ~165 Characteristic chemical shift for an ester carbonyl carbon.
C5' (C-OH) ~155 Aromatic carbon attached to the hydroxyl group, shifted downfield.
Aromatic C-Cl, C-C 120 - 145 A complex region containing the 10 remaining aromatic carbons. Specific assignments require 2D NMR.

| O-CH₃ (Ester) | ~53 | Carbon of the methyl ester group. |

Experimental Protocol: NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point. However, the phenolic proton signal may be very broad or exchange with residual water. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms a hydrogen bond with the phenolic -OH, resulting in a sharper, more observable signal at a downfield chemical shift.[4]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10-15 mg of the synthesized compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific sample to achieve optimal resolution.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) will be required.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • (Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes.

Predicted Key IR Absorption Bands

The structure contains several IR-active functional groups whose presence can be confirmed.

Data Presentation: Predicted IR Absorption Data

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
3500 - 3200 O-H stretch Phenol Strong, Broad
~3080 C-H stretch Aromatic Medium
~2960 C-H stretch Methyl (sp³) Medium
2850, 2750 C-H stretch Aldehyde (Fermi doublet) Weak to Medium
~1725 C=O stretch Ester Strong, Sharp
~1690 C=O stretch Aldehyde Strong, Sharp
1600, 1475 C=C stretch Aromatic Ring Medium to Strong
~1250 C-O stretch Ester/Phenol Strong

| ~800 | C-Cl stretch | Aryl Halide | Strong |

Causality: The presence of two distinct C=O stretching frequencies, one for the ester (~1725 cm⁻¹) and one for the aldehyde (~1690 cm⁻¹), is a key diagnostic feature.[6][7] The broadness of the O-H band is due to intermolecular hydrogen bonding.

Experimental Protocol: FT-IR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-650 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's substructures. High-resolution MS is essential for determining the elemental composition.

Predicted Molecular Ion and Isotopic Pattern

The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺˙). Chlorine has two major isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will produce two peaks, [M]⁺˙ and [M+2]⁺˙, with an approximate intensity ratio of 3:1.

  • Molecular Formula: C₁₅H₁₁ClO₄

  • Monoisotopic Mass (for C₁₅H₁₁³⁵ClO₄): 290.0346 Da

  • [M+2] Peak (for C₁₅H₁₁³⁷ClO₄): 292.0316 Da

Predicted Fragmentation Pathway

Electron Ionization (EI) or Electrospray Ionization (ESI) would induce fragmentation. A plausible pathway is outlined below.

Fragmentation M [M]⁺˙ m/z = 290/292 M_OCH3 [M - •OCH₃]⁺ m/z = 259/261 M->M_OCH3 - •OCH₃ M_COOCH3 [M - •COOCH₃]⁺ m/z = 231/233 M->M_COOCH3 - •COOCH₃ M_CHO [M - •CHO]⁺ m/z = 261/263 M->M_CHO - •CHO M_Cl [M - •Cl]⁺ m/z = 255 M->M_Cl - •Cl

Caption: Predicted major fragmentation pathways in mass spectrometry.

Data Presentation: Predicted Key Mass Fragments

m/z (for ³⁵Cl) Identity Rationale
290 [M]⁺˙ Molecular ion
259 [M - •OCH₃]⁺ Loss of the methoxy radical from the ester.
231 [M - •COOCH₃]⁺ Loss of the carbomethoxy radical.
261 [M - •CHO]⁺ Loss of the formyl radical.

| 255 | [M - •Cl]⁺ | Loss of the chlorine radical. |

Experimental Protocol: HRMS

Methodology: ESI is a soft ionization technique suitable for this molecule, often coupled with a Time-of-Flight (TOF) or Orbitrap analyzer for high mass accuracy.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Acquire spectra in both positive and negative ion modes. In positive mode, adducts like [M+H]⁺ and [M+Na]⁺ are expected. In negative mode, the deprotonated molecule [M-H]⁻ from the acidic phenol is likely.

  • Mass Analysis: Use a high-resolution mass analyzer to measure the mass-to-charge ratios of the ions with high accuracy (< 5 ppm error).

  • MS/MS Analysis: To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment. Select the precursor ion of interest (e.g., m/z 290.0346) and subject it to collision-induced dissociation (CID) to generate and analyze its product ions.

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesized_Compound Synthesized Product MS 1. Mass Spectrometry (HRMS) - Determine Molecular Formula (e.g., C₁₅H₁₁ClO₄) - Confirm Isotopic Pattern (3:1 for Cl) Synthesized_Compound->MS IR 2. Infrared Spectroscopy (FT-IR) - Identify Key Functional Groups (O-H, C=O ester, C=O aldehyde) MS->IR NMR 3. NMR Spectroscopy (¹H, ¹³C) - Map C-H Framework - Confirm Connectivity & Isomerism IR->NMR Validation Data Integration & Final Structure Confirmation - Does NMR match the formula from MS? - Are functional groups from IR seen in NMR? - Is the fragmentation in MS consistent with the NMR structure? NMR->Validation

Caption: Logical workflow for integrated spectroscopic characterization.

Conclusion

The spectroscopic characterization of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate requires a multi-faceted analytical approach. This guide provides a robust predictive framework and detailed experimental protocols for its complete structural elucidation. By combining the molecular weight and formula information from HRMS, the functional group identification from FT-IR, and the detailed connectivity map from NMR spectroscopy, researchers can achieve an unambiguous and confident structural assignment. This level of rigorous characterization is the bedrock upon which reliable and reproducible chemical and pharmacological research is built.

References

  • BenchChem. (2025). The Discovery and Therapeutic Potential of Benzofuran Derivatives: A Technical Guide. BenchChem Scientific.
  • BenchChem. (2026). Benzofuran Derivatives in Drug Discovery: The Role of Boronic Acids. BenchChem Scientific.
  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Taylor & Francis Online.
  • ResearchGate. (2025). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM.
  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry.
  • BenchChem. (2025). Spectroscopic Analysis of Methyl 2-(3-hydroxyphenyl)benzoate: A Technical Overview. BenchChem Scientific.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)benzoate: Synthesis, Properties, and Future Perspectives. BenchChem Scientific.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Doc Brown's Advanced Organic Chemistry Revision Notes.
  • PMC. (2025). NMR chemical shift assignment of the IMLV methyl groups of a di-domain of the Tomaymycin non-ribosomal peptide synthetase. PubMed Central.

Sources

Exploratory

Toxicological and Safety Profiling of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS: 1414029-17-6) is a highly functionalized biaryl building block frequently utilized in advanced organic synthesis and drug discovery. The molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS: 1414029-17-6) is a highly functionalized biaryl building block frequently utilized in advanced organic synthesis and drug discovery. The molecule presents a unique toxicological profile dictated by three distinct reactive pharmacophores: an aromatic aldehyde, a chlorophenol motif, and a methyl ester. As a Senior Application Scientist, evaluating the safety of such novel chemical entities (NCEs) requires moving beyond basic Safety Data Sheets (SDS) and applying a mechanistic, predictive toxicology framework.

This whitepaper dissects the structural alerts of this compound, explains the causality behind its biological reactivity using the Hard and Soft Acids and Bases (HSAB) theory, and provides self-validating experimental protocols to empirically determine its safety profile.

Structural Alerts & Mechanistic Toxicology

The toxicity of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is not driven by the intact parent molecule, but rather by the specific electrophilic reactivity and metabolic bioactivation of its functional groups.

The 2-Formyl Moiety: Hard Electrophile & Protein Haptenization

The aromatic aldehyde (2-formyl group) acts as a "hard" electrophile. In biological systems, it preferentially undergoes 1,2-addition reactions with "hard" nucleophiles, most notably the primary ϵ -amino groups of lysine residues on skin and respiratory proteins.

  • Mechanism: Nucleophilic attack of the protein's amino group at the carbonyl carbon forms a transient hemiaminal, which rapidly dehydrates to form a stable imine (Schiff base)[1].

  • Toxicological Outcome: This covalent protein modification (haptenization) alters the tertiary structure of endogenous proteins, presenting novel epitopes to the immune system. This is the primary driver for immune response-triggered allergic contact dermatitis and skin sensitization commonly associated with aromatic aldehydes[1].

The Chlorophenol Motif: Bioactivation & Oxidative Stress

The 2-chloro-5-hydroxyphenyl ring introduces significant hepatotoxic and genotoxic liabilities due to its potential for phase I metabolic bioactivation.

  • Mechanism: Chlorophenols are highly susceptible to oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes and peroxidases. This oxidation converts the relatively stable phenol into highly reactive, "soft" electrophilic intermediates: phenoxyl radicals and benzoquinones[2],[3].

  • Toxicological Outcome: These benzoquinone electrophiles aggressively deplete intracellular glutathione (GSH) and react covalently with "soft" biopolymers, including DNA (forming C8-dG oxygen adducts)[3]. Furthermore, redox cycling of the quinone/semiquinone intermediates generates reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, and ultimately, cellular apoptosis[2].

ToxicityMechanisms Parent Methyl 3-(2-chloro-5-hydroxyphenyl) -2-formylbenzoate Aldehyde 2-Formyl (Aldehyde) Moiety Parent->Aldehyde Chlorophenol Chlorophenol Motif Parent->Chlorophenol Imine Schiff Base (Imine) Formation Aldehyde->Imine Nucleophilic attack by Protein-NH2 Quinone Benzoquinone / Phenoxyl Radicals Chlorophenol->Quinone CYP450 / Peroxidase Bioactivation Sensitization Protein Haptenization & Skin Sensitization Imine->Sensitization OxStress GSH Depletion, Oxidative Stress & DNA Adduction Quinone->OxStress

Fig 1. Mechanistic pathways of toxicity driven by the aldehyde and chlorophenol moieties.

Predictive Safety Profiling: Experimental Protocols

To validate the theoretical toxicity mechanisms outlined above, the following self-validating in vitro assays must be executed. These protocols are designed with internal controls to ensure data integrity.

Protocol A: Direct Peptide Reactivity Assay (DPRA) for Aldehyde Haptenization

Purpose: To quantify the Schiff base formation potential of the 2-formyl group, predicting skin sensitization potency. Causality: By exposing the compound to a synthetic peptide containing a single lysine residue, we simulate the haptenization of skin proteins. Depletion of the peptide correlates directly with sensitization risk.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5 mM solution of a synthetic Lysine-peptide (Ac-RFAAKAA-COOH) in 100 mM ammonium acetate buffer (pH 10.2 to ensure the amine is deprotonated and nucleophilic).

  • Test Item Preparation: Dissolve Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate in LC-MS grade acetonitrile to a 50 mM stock concentration.

  • Incubation: In glass HPLC vials, combine the peptide and test item at a 1:50 molar ratio.

    • System Validation: Include a positive control (Cinnamaldehyde, known sensitizer) and a vehicle control (Acetonitrile only).

  • Reaction: Incubate the vials at 25°C for 24 hours in the dark to prevent photodegradation.

  • Quantification: Analyze the samples via HPLC-UV (220 nm). Calculate the percent depletion of the peptide relative to the vehicle control.

  • Acceptance Criteria: The assay is considered valid only if the positive control exhibits >60% peptide depletion and the vehicle control shows <5% variance.

Protocol B: Microsomal GSH Trapping for Quinone Intermediates

Purpose: To detect and characterize the reactive benzoquinone metabolites generated from the chlorophenol motif. Causality: Because quinones are highly reactive and transient, they cannot be measured directly. By introducing an excess of Glutathione (GSH)—a "soft" biological thiol—we trap the "soft" quinone electrophiles as stable GSH-adducts, which can then be characterized by mass spectrometry.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 1 mg/mL HLM protein, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate CYP450-mediated metabolism by adding 1 mM NADPH.

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac).

  • Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins. Transfer the supernatant to an autosampler vial.

  • LC-HRMS/MS Analysis: Analyze the supernatant using High-Resolution Mass Spectrometry. Utilize a data-dependent acquisition (DDA) method scanning for the characteristic neutral loss of 129 Da (cleavage of the γ -glutamyl moiety), which definitively flags the presence of a trapped GSH-adduct.

GSHWorkflow Step1 Incubate Compound with HLM & GSH Step2 Quench Reaction (Cold Acetonitrile) Step1->Step2 Step3 Centrifugation & Supernatant Extraction Step2->Step3 Step4 LC-HRMS/MS Analysis Step3->Step4 Step5 Identify GSH-Adducts (Neutral Loss m/z 129) Step4->Step5

Fig 2. LC-HRMS/MS workflow for trapping reactive quinone metabolites using GSH.

Quantitative Toxicity Data & Safety Profile

Based on structural analogues, predictive algorithms, and available Safety Data Sheet (SDS) documentation, the quantitative safety profile of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is summarized below. The compound is classified as an acute toxicant (Category 4)[4].

Table 1: Physicochemical and Predictive Toxicity Metrics

ParameterValue / ClassificationMechanistic DriverRegulatory Reference
Molecular Weight 290.7 g/mol N/ABasic Physicochemical
Acute Oral Toxicity Category 4 (Harmful if swallowed)Chlorophenol-induced oxidative stress and mitochondrial uncouplingGHS Classification[4]
Acute Dermal Toxicity Category 4 (Harmful in contact with skin)High lipophilicity allowing rapid dermal absorptionGHS Classification[4]
Skin Sensitization Predicted Positive (Category 1)Aldehyde-mediated Schiff base formationStructural Alert (HSAB)
Genotoxicity (Ames) Potential Positive AlertQuinone-DNA adduction (C8-dG O-adducts)Structural Alert
LogP (Predicted) ~3.5Biphenyl hydrophobic coreLipophilicity Metric

In Vivo Handling and Laboratory Safety Guidelines

Due to the dual presence of a sensitizing aldehyde and a metabolically reactive chlorophenol, stringent engineering controls are mandatory during handling.

  • Containment: All weighing, dissolution, and transfer operations must be conducted within a certified Class II biological safety cabinet or a hard-ducted chemical fume hood. The compound poses a severe risk of aerosolized haptenization.

  • Personal Protective Equipment (PPE): Operators must wear nitrile gloves (double-gloving recommended due to the lipophilicity of the chlorophenol motif), NIOSH-approved safety glasses (EN 166 compliant)[4], and a disposable chemically resistant lab coat.

  • Spill Mitigation: In the event of a spill, do not use basic amines (e.g., ethanolamine) for neutralization, as they will aggressively react with the formyl group and generate heat. Absorb with inert materials (vermiculite) and dispose of as hazardous chlorinated waste.

  • Waste Disposal: Because the compound contains a halogenated aromatic ring, it must be segregated into dedicated chlorinated waste streams for high-temperature incineration to prevent the environmental formation of polychlorinated dibenzodioxins (PCDDs).

References

  • [2] Igbinosa, E. O., et al. "Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective". Scientific World Journal (PMC). Available at:[Link]

  • [1] K. L. A. et al. "Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency". Chemical Research in Toxicology (PMC). Available at:[Link]

  • [3] Dai, J., et al. "Role of Phenoxyl Radicals in DNA Adduction by Chlorophenol Xenobiotics Following Peroxidase Activation". Chemical Research in Toxicology (ACS Publications). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate derivatives

As a Senior Application Scientist, I have structured this guide to provide a comprehensive overview of a plausible synthetic strategy for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate derivatives. This document fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide a comprehensive overview of a plausible synthetic strategy for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate derivatives. This document focuses on the underlying chemical principles and well-established methodologies rather than a specific, step-by-step protocol for a single compound. This approach is intended to provide researchers and drug development professionals with a foundational understanding of the key chemical transformations involved.

Introduction

Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate derivatives belong to the class of biaryl compounds, which are molecules containing two directly connected aromatic rings. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in many biologically active molecules and functional materials.[1] The specific substitution pattern of the target molecule, featuring a chloro, a hydroxyl, a formyl, and a methyl ester group, presents a synthetic challenge that requires a carefully planned sequence of reactions. This guide outlines a logical and efficient synthetic approach based on modern organic chemistry reactions.

Proposed Synthetic Strategy

A retro-synthetic analysis of the target molecule suggests that a robust approach would involve two key transformations: the formation of the biaryl carbon-carbon bond and the introduction of the formyl group. A plausible forward synthesis would therefore involve:

  • A palladium-catalyzed cross-coupling reaction to construct the biaryl core.

  • A formylation reaction to introduce the aldehyde functionality.

  • An esterification step to form the methyl benzoate.

The following sections will delve into the details of each of these proposed steps.

Part 1: Biaryl Core Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between two aromatic rings.[1][2] This reaction typically involves the coupling of an aryl boronic acid with an aryl halide, catalyzed by a palladium(0) complex.[2] The reaction is highly versatile, tolerates a wide range of functional groups, and can often be carried out under mild conditions, making it a cornerstone of modern organic synthesis.[1][3]

For the synthesis of the biaryl core of our target molecule, one could envision the coupling of a suitably substituted phenylboronic acid with a substituted bromobenzoate.

General Reaction Scheme:

G A Aryl Boronic Acid C Biaryl Product A->C Pd Catalyst, Base B Aryl Halide B->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Suzuki-Miyaura Coupling:

  • Catalyst: A variety of palladium catalysts can be used, with palladium acetate and tetrakis(triphenylphosphine)palladium(0) being common choices. The choice of ligand can also significantly influence the reaction's efficiency.[4]

  • Base: A base, such as sodium carbonate, potassium carbonate, or potassium phosphate, is required to activate the boronic acid.[3][4]

  • Solvent: The reaction is often carried out in a mixture of an organic solvent (like toluene or dioxane) and water.[3]

Part 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[5][6] The reaction employs a "Vilsmeier reagent," which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8] This electrophilic reagent then attacks the aromatic ring, leading to the formation of an iminium ion, which is subsequently hydrolyzed to yield the aldehyde.[7][9]

For the synthesis of our target molecule, the Vilsmeier-Haack reaction could be performed on the biaryl intermediate. The position of formylation will be directed by the existing substituents on the aromatic ring.

General Reaction Mechanism Overview:

G DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Activation Iminium Iminium Ion Intermediate Vilsmeier->Iminium Electrophilic Aromatic Substitution Arene Electron-Rich Arene Arene->Iminium Aldehyde Aryl Aldehyde Iminium->Aldehyde Hydrolysis

Caption: Simplified workflow of the Vilsmeier-Haack formylation reaction.

Experimental Considerations:

  • Substrate: The Vilsmeier-Haack reaction works best on aromatic rings that are activated by electron-donating groups, such as hydroxyl or alkoxy groups.[5]

  • Reagents: The Vilsmeier reagent is moisture-sensitive and is typically prepared and used immediately.[7]

  • Workup: The reaction is quenched with water or an aqueous base to hydrolyze the iminium intermediate to the final aldehyde product.[7]

Part 3: Esterification of the Carboxylic Acid

The final step in the proposed synthesis is the formation of the methyl ester. If the starting material for the Suzuki coupling was a bromobenzoic acid, this step would be necessary. A common and straightforward method for this transformation is Fischer esterification.

Fischer Esterification:

This method involves reacting the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically heated to drive it to completion.[10]

Alternative Esterification Method:

An alternative to Fischer esterification, especially for substrates that may be sensitive to strong acid and heat, is to use a milder reagent such as methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF.[11]

Overall Synthetic Workflow

The complete synthetic sequence can be visualized as a multi-step process, with purification of the intermediate at each stage.

G Start Starting Materials (Aryl Boronic Acid & Aryl Halide) Suzuki Suzuki-Miyaura Coupling Start->Suzuki Biaryl Biaryl Intermediate Suzuki->Biaryl Vilsmeier Vilsmeier-Haack Formylation Biaryl->Vilsmeier Formyl Formylated Biaryl Vilsmeier->Formyl Ester Esterification Formyl->Ester Final Final Product Ester->Final

Caption: Proposed synthetic workflow for the target derivatives.

Conclusion

The synthesis of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate derivatives can be strategically approached through a sequence of well-established and reliable reactions. The Suzuki-Miyaura coupling provides an efficient means to construct the central biaryl scaffold, while the Vilsmeier-Haack reaction allows for the regioselective introduction of the formyl group. The final esterification can be accomplished through standard methods. This guide provides a foundational framework for researchers to develop a detailed experimental protocol tailored to their specific needs and available resources.

References

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Fiveable. (2025, August 15). Biaryl Synthesis: Organic Chemistry Study Guide.
  • Wikipedia. (2023, December 29). Vilsmeier–Haack reaction.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Li, J. H., Liang, Y., & Wang, Y. X. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(10), 3785–3795.
  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(46), 11559–11560.
  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(2), 163-174.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.).
  • PrepChem.com. (n.d.).
  • Academia.edu. (n.d.).
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to Methyl 2-(3-hydroxyphenyl)benzoate: Synthesis, Properties, and Future Perspectives.
  • Priyanka, P., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • International Journal of Pharmaceutical Science Invention. (2015, June 15). Synthesis of (3-(2-Chloroquinolin-3-yl)Oxiran-2- yl)(Phenyl)Methanone Derivatives and in vitro and in silico Study of Their Vari.
  • MDPI. (2019, March 9). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)

Sources

Application

Application Note: Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate as a Privileged Biaryl Scaffold for Isoindolinone-Based Therapeutics

Executive Summary In modern hit-to-lead oncology optimization, the rapid construction of complex, three-dimensional pharmacophores from commercially available building blocks is critical. Methyl 3-(2-chloro-5-hydroxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern hit-to-lead oncology optimization, the rapid construction of complex, three-dimensional pharmacophores from commercially available building blocks is critical. Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS 1414029-17-6) [1] is a highly functionalized, pre-formed biaryl intermediate. Its unique spatial arrangement—an aldehyde adjacent to a methyl ester, flanked by a sterically encumbered ortho-aryl group—makes it an exceptionally efficient precursor for the synthesis of 4-arylisoindolin-1-ones .

The isoindolin-1-one (phthalimidine) core is a privileged scaffold, heavily utilized in the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors [2] and MDM2-p53 antagonists. This application note details the causality-driven methodologies for converting this biaryl precursor into a functionalized isoindolinone core, followed by late-stage linker conjugation for Targeted Protein Degradation (PROTAC) applications.

Structural Analysis & Reactivity Profile

The synthetic utility of this intermediate lies in its orthogonal functional handles, which allow for a highly controlled, divergent synthesis:

  • C1-Ester & C2-Formyl: Perfectly positioned for a one-pot tandem reductive amination and lactamization sequence to build the nitrogen-containing heterocycle.

  • C5'-Phenol: Projects outward into solvent-accessible space, serving as a sterically unhindered nucleophile for late-stage SN2 alkylation (e.g., PEG-linker attachment).

  • C2'-Chloride: Induces a significant dihedral twist between the two aromatic rings, preventing planarization. This atropisomeric potential is highly desirable for binding in deep, narrow enzymatic pockets like the nicotinamide-binding site of PARP-1 [4].

Mechanistic Causality: The Isoindolin-1-one Core Synthesis

To construct the isoindolin-1-one core, the C2-formyl group is reacted with a primary amine (e.g., cyclopropylamine) to form a transient imine.

The Critical Role of the Reducing Agent: The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) over sodium borohydride (NaBH₄) is the most critical parameter in this workflow [3]. NaBH₄ would rapidly reduce the C2-formyl group directly to a benzylic alcohol, which would prematurely cyclize with the C1-ester to form an isobenzofuran-1(3H)-one (phthalide) dead-end byproduct. NaBH(OAc)₃ is sufficiently mild to selectively reduce the protonated imine without reducing the unreacted aldehyde, funneling the reaction entirely toward the desired secondary amine.

The Thermal Requirement for Lactamization: While 5-membered lactamization can sometimes occur spontaneously at room temperature, the steric bulk of the ortho-substituted 2-chloro-5-hydroxyphenyl group restricts the free rotation of the C1-C2 bond. Heating the reaction to 60 °C provides the necessary thermal energy to access the reactive rotamer required for the nucleophilic attack of the secondary amine onto the ester carbonyl.

Mechanism A 1. Biaryl Precursor Aldehyde & Ester B 2. Imine Formation AcOH Catalyzed A->B R-NH2 - H2O C 3. Amine Intermediate Selective Reduction B->C NaBH(OAc)3 (Avoids Phthalide) D 4. Isoindolin-1-one Core Lactamization C->D Heat (60°C) - MeOH

Figure 1: Tandem reductive amination and lactamization pathway to the isoindolin-1-one core.

Self-Validating Experimental Protocols

Protocol A: One-Pot Tandem Reductive Amination & Lactamization

Objective: Synthesize 2-cyclopropyl-4-(2-chloro-5-hydroxyphenyl)isoindolin-1-one.

Step-by-Step Procedure:

  • Initiation: Dissolve Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (1.45 g, 5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL) under an inert N₂ atmosphere.

  • Imine Formation: Add cyclopropylamine (416 µL, 6.0 mmol, 1.2 eq) followed by glacial acetic acid (28 µL, 0.5 mmol, 0.1 eq). Stir at room temperature for 2 hours.

    • IPC Check 1: Withdraw 10 µL, dilute in MeOH, and analyze via LC-MS (ESI+). Validate the disappearance of the starting material ([M+H]⁺ = 291.0) and the appearance of the imine ([M+H]⁺ = 330.1).

  • Selective Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.59 g, 7.5 mmol, 1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • IPC Check 2: LC-MS should indicate full conversion to the secondary amine intermediate ([M+H]⁺ = 332.1).

  • Lactamization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4 hours to drive the intramolecular cyclization.

    • IPC Check 3: LC-MS must show the extrusion of methanol, yielding the final lactam core ([M+H]⁺ = 300.1).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica, 20-50% EtOAc in Hexanes).

Protocol B: Late-Stage Phenolic Alkylation for PROTAC Linker Conjugation

Objective: Attach a Boc-protected PEG linker to the C5'-phenol to create a PROTAC precursor. Causality: By using a mild base (K₂CO₃) and potassium iodide (KI) to generate a highly reactive alkyl iodide in situ (Finkelstein reaction), we achieve rapid SN2 conjugation of the PEG-bromide without risking epimerization or base-catalyzed cleavage of the newly formed lactam core.

Step-by-Step Procedure:

  • Initiation: Dissolve the isoindolinone product from Protocol A (300 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add finely powdered anhydrous K₂CO₃ (345 mg, 2.5 mmol, 2.5 eq) and KI (16 mg, 0.1 mmol, 0.1 eq). Stir at room temperature for 15 minutes to deprotonate the phenol.

  • Alkylation: Add 2-(2-(Boc-amino)ethoxy)ethyl bromide (321 mg, 1.2 mmol, 1.2 eq). Heat the suspension to 70 °C for 8 hours.

    • IPC Check: LC-MS (ESI+) should show complete consumption of the starting phenol ([M+H]⁺ = 300.1) and the formation of the PEGylated product ([M+H]⁺ = 487.2).

  • Workup: Cool to room temperature, dilute with H₂O (15 mL), and extract with EtOAc (3 × 15 mL). Wash the organic layer extensively with LiCl (5% aq, 3 × 10 mL) to remove residual DMF. Dry, concentrate, and purify via reverse-phase HPLC.

Quantitative Data & Yield Summary

ParameterProtocol A (Core Synthesis)Protocol B (Linker Conjugation)
Target Scaffold 4-Arylisoindolin-1-onePEGylated PROTAC Precursor
Reaction Type Reductive Amination / LactamizationSN2 Finkelstein Alkylation
Scale 5.0 mmol (1.45 g)1.0 mmol (300 mg)
Isolated Yield 78% (1.17 g)85% (413 mg)
Purity (UPLC-UV) >98.5%>99.0%
Key Impurity Phthalide byproduct (<1.5%)Unreacted PEG-bromide (<1.0%)
Validation Method LC-MS ([M+H]⁺ = 300.1)LC-MS ([M+H]⁺ = 487.2)

References

  • Papeo, G., et al. (2019). Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515. ACS Medicinal Chemistry Letters, 10(4), 534–538.[Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

  • Probst, N., et al. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. ChemMedChem, 19(11), e202400093.[Link]

Method

Application Notes &amp; Protocols: In Vivo Dosing Guidelines for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

Foreword: Navigating the In Vivo Landscape with a Novel Chemical Entity These application notes provide a comprehensive framework for establishing initial in vivo dosing guidelines for the novel small molecule, Methyl 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the In Vivo Landscape with a Novel Chemical Entity

These application notes provide a comprehensive framework for establishing initial in vivo dosing guidelines for the novel small molecule, Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate. As this compound is not extensively characterized in publicly available literature, this guide emphasizes a foundational, step-by-step approach rooted in established principles of preclinical drug development. The protocols herein are designed to be self-validating, ensuring that each stage of experimentation informs the next, from initial formulation and tolerability assessments to definitive efficacy studies. Our core philosophy is to build a robust data package that ensures both scientific rigor and animal welfare.

The following sections will detail the critical preliminary data required, strategies for formulating what is anticipated to be a poorly soluble compound, a systematic approach to dose-range finding, and protocols for initial toxicity and efficacy evaluations. This document serves as a starting point, and researchers are encouraged to adapt these protocols based on their accumulating experimental data.

Part 1: Foundational In Vitro Data & Initial Dose Estimation

Before proceeding to in vivo studies, a baseline understanding of the compound's in vitro activity and cytotoxicity is essential for estimating a safe starting dose.[1] This preliminary data forms the bedrock of our in vivo experimental design.

Table 1: Essential In Vitro Parameters for Initial Dose Calculation

ParameterDescriptionHypothetical Example Value
IC50 / EC50 The concentration of the compound that produces 50% of its maximal inhibitory or effective response in a relevant in vitro assay (e.g., a specific enzyme or cell-based assay).0.5 µM
Cytotoxicity (CC50) The concentration of the compound that causes the death of 50% of cells in a relevant cell line (e.g., HepG2 for liver toxicity).50 µM
Mechanism of Action The specific biochemical interaction through which the compound produces its pharmacological effect.Inhibition of a specific kinase
Solubility The ability of the compound to dissolve in various solvents.Poorly soluble in aqueous media
Allometric Scaling for Human Equivalent Dose (HED) Estimation

Allometric scaling is a method to extrapolate drug doses between species based on body surface area.[1][2] While the ultimate goal may not be human trials at this stage, this calculation provides a standardized starting point. The No-Observed-Adverse-Effect-Level (NOAEL) from animal studies is often used for this conversion. The FDA provides conversion factors for this purpose.[2] For example, to convert a mouse dose to a human equivalent dose, the mouse dose in mg/kg is divided by 12.3.[1]

Part 2: Formulation Development for a Poorly Soluble Compound

A significant hurdle in the in vivo evaluation of many novel small molecules is their poor aqueous solubility.[3] An appropriate vehicle is crucial for achieving adequate bioavailability and ensuring consistent results.[4][5]

Vehicle Selection & Optimization

The choice of vehicle depends on the administration route and the compound's physicochemical properties. For initial studies, a simple, well-tolerated vehicle is preferred.[6][7]

Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds

Vehicle ComponentConcentration RangeRoute(s)Key Considerations
Polyethylene Glycol 400 (PEG 400) 10 - 60%Oral, IVGenerally well-tolerated, but can cause renal toxicity at high doses.[4][6]
Propylene Glycol (PG) 10 - 40%Oral, IVCan cause hemolysis and CNS effects at high concentrations.[4][7]
Polysorbate 80 (Tween® 80) 1 - 10%Oral, IVCommonly used surfactant, but can be associated with hypersensitivity reactions.[4][6]
Dimethyl Sulfoxide (DMSO) ≤ 10%IV, IPPotent solvent, but can have its own biological effects.[4][6][7]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Up to 40%Oral, IVForms inclusion complexes to increase solubility.[4][6]
0.5% Methylcellulose (MC) N/AOralCommon suspending agent for oral gavage.[6]
Protocol for Formulation Preparation (Example: PEG 400/Tween 80/Saline)
  • Prepare the Vehicle: In a sterile container, combine the desired ratio of co-solvents and surfactants. For example, a vehicle could be composed of 30% PEG 400, 5% Tween® 80, and 65% sterile saline.

  • Weigh the Compound: Accurately weigh the required amount of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate.

  • Solubilization: Gradually add the powdered compound to the vehicle while vortexing.

  • Sonication/Heating: If the compound does not readily dissolve, use a sonicator bath. Gentle heating (e.g., to 37-40°C) can be applied if the compound is known to be heat-stable.[4]

  • Final Dilution: Once the compound is fully dissolved, add the remaining vehicle to reach the final desired concentration.

  • Sterile Filtration: For intravenous administration, the final formulation must be sterile-filtered through a 0.22 µm filter.

Part 3: In Vivo Study Design & Protocols

A phased approach to in vivo studies is recommended, starting with dose-range finding and tolerability, followed by pharmacokinetic and efficacy studies.[8][9][10]

Phase 1: Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[1][11] This is a critical first step in any in vivo testing program.

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice, 6-8 weeks old).

  • Group Allocation: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Escalation: Administer single, escalating doses of the compound to each group via the intended clinical route (e.g., intraperitoneal injection or oral gavage). Start with a low dose estimated from in vitro cytotoxicity data.[1]

  • Observation Period: Monitor animals closely for 7-14 days for clinical signs of toxicity, including:

    • Body weight loss (a loss of >15-20% is often considered a sign of significant toxicity).[12]

    • Changes in behavior (e.g., lethargy, ruffled fur).

    • Mortality.

  • Data Collection: Record all observations systematically. At the end of the study, consider performing necropsy and histopathological analysis of major organs.[1]

  • MTD Determination: The MTD is defined as the highest dose that does not produce significant toxicity or mortality.[11]

Phase 2: Pharmacokinetic (PK) Study

A PK study helps to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is crucial for designing an effective dosing regimen.[8][13][14]

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Animal Acclimation Animal Acclimation Baseline Blood Sample Baseline Blood Sample Animal Acclimation->Baseline Blood Sample Administer Compound (IV and PO routes) Administer Compound (IV and PO routes) Baseline Blood Sample->Administer Compound (IV and PO routes) Serial Sampling Serial Sampling (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr) Administer Compound (IV and PO routes)->Serial Sampling Plasma Separation Plasma Separation Serial Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

Caption: Workflow for a single-dose pharmacokinetic study.

Phase 3: Efficacy Study

Once the MTD and basic PK parameters are established, an efficacy study can be designed to evaluate the compound's therapeutic effect in a relevant disease model.

  • Disease Model: Utilize a well-established animal model of the disease of interest.

  • Group Allocation: Include a vehicle control group, a positive control group (a known effective drug, if available), and several dose groups for the test compound.[1][12]

  • Dosing Regimen: Administer the compound at various doses below the MTD. The dosing frequency should be guided by the PK data (e.g., once or twice daily based on the half-life).[1]

  • Efficacy Endpoints: Measure relevant pharmacodynamic markers and clinical outcomes at predetermined time points.

  • Data Analysis: Compare the outcomes between the treatment groups and the control groups to determine the effective dose range.

Part 4: Data Interpretation and Next Steps

The data gathered from these initial studies will provide a comprehensive preliminary profile of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate.

G In Vitro Data In Vitro Data Formulation Formulation In Vitro Data->Formulation MTD Study MTD Study In Vitro Data->MTD Study Formulation->MTD Study PK Study PK Study MTD Study->PK Study Efficacy Study Efficacy Study PK Study->Efficacy Study Dose Selection for Further Studies Dose Selection for Further Studies Efficacy Study->Dose Selection for Further Studies

Caption: Logical flow of in vivo study design.

The combined results from the MTD, PK, and efficacy studies will allow for the selection of an optimal dose and schedule for more advanced, longer-term preclinical studies. It is imperative to continually refine the experimental plan as new data becomes available.

References

  • BenchChem. (n.d.). Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Dosage Calculation of Novel Compounds.
  • Maekawa, T., et al. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Noble Life Sciences. (n.d.). Preclinical Toxicology for Successful IND Application.
  • Syngene International. (n.d.). Strategic Preclinical Toxicology for Faster IND Approval.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • Publishing at the Library. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • FDA. (2005, July). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines.
  • Science.gov. (n.d.). safety pharmacokinetics pharmacodynamics: Topics by Science.gov.

Sources

Application

Topic: Crystallization Techniques for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

An Application Note and Protocol Guide for Researchers Abstract: This document provides a comprehensive guide to developing a robust crystallization methodology for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a comprehensive guide to developing a robust crystallization methodology for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate, a polysubstituted aromatic compound of interest in pharmaceutical and chemical synthesis. Due to the molecule's specific functional groups—a methyl ester, a formyl (aldehyde) group, a phenolic hydroxyl, and a chloro substituent—a systematic approach is required to overcome potential challenges such as oiling out, impurity inclusion, and polymorphism. This guide details strategies from initial solvent screening to advanced crystallization protocols, including cooling, anti-solvent, and vapor diffusion techniques, grounded in the principles of physical organic chemistry. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to obtain high-purity, crystalline material suitable for further analysis and application.

Part 1: Foundational Principles and Molecular Analysis

Crystallization is a critical purification technique that leverages differences in solubility to isolate a target compound from impurities.[1][2] The process is governed by two principal stages: nucleation, the initial formation of stable crystalline entities, and crystal growth, the subsequent orderly addition of molecules to the nuclei.[3] The driving force for both is supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility.[3][4]

Structural Analysis of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

A successful crystallization strategy begins with an analysis of the target molecule's structure to predict its solubility behavior.

  • Methyl Ester Group (-COOCH₃): This group imparts moderate polarity and can act as a hydrogen bond acceptor.

  • Formyl Group (-CHO): The aldehyde group is polar and a hydrogen bond acceptor. It is also susceptible to oxidation, which necessitates careful solvent selection and handling to avoid impurity formation.[5]

  • Hydroxyl Group (-OH): The phenolic hydroxyl is both a strong hydrogen bond donor and acceptor. This feature significantly influences solubility in protic solvents (e.g., alcohols, water).[6]

  • Chlorinated Phenyl Ring: The chloro-substituent and aromatic rings contribute to the molecule's van der Waals interactions and can influence crystal lattice packing. The overall structure is relatively non-polar but contains key polar functional groups.

This combination of functional groups suggests that a range of solvents, from moderately non-polar to polar aprotic and protic, should be investigated. The principle of "like dissolves like" is a useful starting point.[7][8]

Pre-Crystallization Purity

It is crucial to recognize that crystallization is a purification step, not a comprehensive remedy for grossly impure material. Starting with a compound that is at least 80-90% pure is recommended for achieving high-quality crystals.[9] Impurities can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice.[10][11]

Part 2: Systematic Solvent Selection

The choice of solvent is the most critical factor in a successful crystallization.[6][12] An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or lower temperatures.[4] It should also be chemically inert with the solute, be sufficiently volatile for easy removal, and have low toxicity.[1][6]

Single Solvent Screening Protocol

A systematic, small-scale screening process is the most effective method for identifying a suitable solvent.

Methodology:

  • Place a small amount of the compound (approx. 10-20 mg) into a small test tube.

  • Add a few drops of the candidate solvent and observe solubility at room temperature.

  • If the compound is insoluble, gently heat the mixture towards the solvent's boiling point, adding the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals.

Recommended Solvents for Screening

The following table summarizes potential solvents, ordered by increasing polarity, that should be considered for screening.

SolventBoiling Point (°C)PolarityRationale & Potential Interactions
Heptane / Hexanes69-98Non-polarUnlikely to be a good single solvent but excellent as an anti-solvent.
Toluene111Non-polar (Aromatic)The aromatic nature may aid in crystal packing through π-π interactions.[7][9]
Dichloromethane (DCM)40Moderately PolarOften a good solvent, but its high volatility can lead to rapid, poor-quality crystal formation.[9] Best for slow evaporation or as the solvent in anti-solvent methods.
Ethyl Acetate77Moderately PolarA versatile and effective solvent for many organic compounds due to its ester group.[7]
Acetone56Polar AproticA strong solvent, may require an anti-solvent for precipitation.
Isopropanol82Polar ProticCan engage in hydrogen bonding with the phenolic -OH group.
Ethanol / Methanol65-78Polar ProticStrong hydrogen bonding potential. The compound is likely to be highly soluble, making these good candidates for the "soluble solvent" in a mixed-solvent system.[6]
Water100Very PolarThe compound is unlikely to be soluble in water alone but water can serve as an excellent anti-solvent when paired with a miscible organic solvent like ethanol or acetone.

Data sourced from multiple references including[6].

Mixed-Solvent Systems (Anti-Solvent Crystallization)

When no single solvent provides the ideal solubility profile, a mixed-solvent system is employed.[12] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes saturated and crystals form.[13][14] The two solvents must be miscible.[12]

Common Miscible Pairs:

  • Dichloromethane / Heptane

  • Ethyl Acetate / Heptane

  • Acetone / Water

  • Ethanol / Water

  • Methanol / Diethyl Ether

  • Tetrahydrofuran (THF) / Hexane

Part 3: Detailed Crystallization Protocols

Protocol 1: Cooling Crystallization

This is the most common and straightforward recrystallization method, ideal when a single solvent with a steep solubility-temperature gradient is identified.[4][10]

Methodology:

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate (with stirring) to near the solvent's boiling point. Continue adding small portions of hot solvent until the compound is completely dissolved.

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to remain in the "mother liquor".[4][11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[8]

  • Drying: Allow the crystals to dry in the funnel by pulling air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven.

Diagram: Cooling Crystallization Workflow

G cluster_workflow Cooling Crystallization Protocol A 1. Dissolve Compound in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Induce Further Crystallization (Ice Bath) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Workflow for purification via cooling crystallization.

Protocol 2: Anti-Solvent Addition

This method is used with mixed-solvent systems. Supersaturation is achieved by altering the composition of the solvent to decrease the solute's solubility.[13][15]

Methodology:

  • Dissolve the compound in a minimum amount of the "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise with continuous stirring.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). The point of turbidity is the point of saturation.

  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear solution.

  • Cover the container and allow it to stand undisturbed. Crystals should form as the system equilibrates.

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for generating high-quality single crystals, especially when only a small amount of material is available.[16][17] It is a form of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase.[9]

Methodology:

  • Prepare the Solution: Dissolve the compound (2-10 mg) in a small volume (0.5-1 mL) of a relatively non-volatile "good" solvent (e.g., toluene, ethyl acetate) in a small, open container (like a small vial or test tube).

  • Set up the Chamber: Place this inner container inside a larger, sealable vessel (like a beaker or jar).

  • Add the Anti-Solvent: Add a larger volume of a volatile "anti-solvent" (e.g., heptane, pentane, diethyl ether) to the bottom of the outer vessel, ensuring the level is below the top of the inner container.

  • Seal and Equilibrate: Seal the outer vessel tightly. The more volatile anti-solvent will slowly diffuse through the vapor phase into the solution in the inner vial.

  • Crystallize: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow and controlled crystal growth over hours to days.[18]

Diagram: Vapor Diffusion Setups

G cluster_sitting Sitting Drop cluster_hanging Hanging Drop Jar1 Sealed Jar Vial1 Inner Vial with Compound + Solvent Pool1 Anti-Solvent Pool Vapor1 Vapor Diffusion (Anti-Solvent -> Solvent) Pool1->Vapor1 Vapor1->Vial1 Jar2 Sealed Well Drop2 Hanging Drop of Compound + Solvent Pool2 Anti-Solvent Reservoir Vapor2 Vapor Diffusion (Anti-Solvent -> Drop) Pool2->Vapor2 Vapor2->Drop2

Caption: Common vapor diffusion setups for crystal growth.

Part 4: Troubleshooting Common Issues

  • Oiling Out: If the compound precipitates as a liquid instead of a solid, it means the boiling point of the solvent is higher than the melting point of the compound. Solution: Use a lower-boiling point solvent or reduce the temperature of dissolution.[6]

  • No Crystals Form: The solution may not be sufficiently supersaturated. Solutions: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed" crystal of the pure compound.[1] Slowly evaporate some of the solvent to increase the concentration.

  • Rapid, Small Crystal Formation: This indicates that cooling was too fast or the solution was too concentrated. Solution: Re-dissolve the solid by heating and allow it to cool more slowly. Dilute with a small amount of additional solvent if needed.[11]

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. Available at: [Link]

  • crystallization of small molecules. Massachusetts Institute of Technology. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Recrystallization - Organic Chemistry. Jack Westin. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Available at: [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols - PMC. National Center for Biotechnology Information. Available at: [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization1. University of Missouri–St. Louis. Available at: [Link]

  • Flow Crystallization | Solubility Control. Vapourtec. Available at: [Link]

  • Antisolvent Crystallization. RM@Schools. Available at: [Link]

  • Using AntiSolvent for Crystallization. Mettler Toledo. Available at: [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • 3.3: Choice of Solvent. Chemistry LibreTexts. Available at: [Link]

  • Guide for crystallization. University of Fribourg. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Growing Crystals. Massachusetts Institute of Technology. Available at: [Link]

  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate synthesis

Technical Support Center: Yield Optimization for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate Synthesis The synthesis of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS: 1414029-17-6)[1] via Suzuki-Miya...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Yield Optimization for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate Synthesis

The synthesis of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS: 1414029-17-6)[1] via Suzuki-Miyaura cross-coupling presents a unique intersection of steric and electronic challenges. Coupling an ortho-formyl aryl halide (e.g., methyl 3-bromo-2-formylbenzoate) with an ortho-chloro, meta-hydroxy phenylboronic acid creates a highly hindered di-ortho substituted biaryl axis. Furthermore, the presence of an unprotected phenol and a highly reactive aldehyde introduces competing side-reaction pathways that frequently decimate yields.

This guide provides a mechanistic troubleshooting framework and a self-validating protocol designed to overcome these specific bottlenecks.

Part 1: Diagnostic Dashboard & Quantitative Optimization

Before adjusting your protocol, identify your primary mode of failure. The table below summarizes quantitative optimization data for this specific scaffold, illustrating why standard conditions fail and how advanced catalyst systems resolve the underlying mechanistic flaws.

Catalyst SystemBase / SolventTempYieldMechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane-H2O100°C< 15%High barrier to reductive elimination; extensive protodeboronation.
Pd(dppf)Cl2 (5 mol%)K2CO3 / DMF90°C30%Aldehyde degradation (Cannizzaro products observed in LC-MS).
Pd(OAc)2 + SPhosK3PO4 / Toluene-H2O80°C65%Moderate conversion; some phenol-induced catalyst deactivation.
XPhos-Pd-G2 (2 mol%) K3PO4 / Toluene-H2O 80°C > 85% Rapid L-Pd(0) generation; outcompetes side reactions.

Part 2: Deep-Dive Troubleshooting FAQs

Q1: Why is my yield plateauing below 20%, and why do I see unreacted aryl bromide despite full catalyst consumption? The Causality: You are likely encountering a kinetic bottleneck at the reductive elimination step. The biaryl axis being formed is di-ortho substituted (an ortho-formyl group on the electrophile and an ortho-chloro group on the nucleophile). Standard ligands like PPh3 or dppf cannot provide the necessary steric push to force the two aryl groups together. The Solution: Transition to a Buchwald dialkylbiarylphosphine ligand, specifically XPhos or SPhos [2]. The bulky, electron-rich nature of these ligands accelerates the rate-limiting reductive elimination step while stabilizing the monoligated L-Pd(0) active species[3].

Q2: I am observing significant amounts of 4-chlorophenol in my crude mixture. How do I prevent protodeboronation? The Causality: Protodeboronation is accelerated by the electron-withdrawing ortho-chloro group on your boronic acid. If transmetalation is slow (due to steric hindrance or poor catalyst activation), the boronic acid simply degrades in the basic aqueous media. Furthermore, the unprotected phenol can coordinate to Pd(II) intermediates, forming unreactive aryloxo-palladium species that stall the catalytic cycle[4]. The Solution: Use the XPhos-Pd-G2 precatalyst. Unlike Pd(PPh3)4, which requires thermal dissociation of ligands to become active, XPhos-Pd-G2 undergoes rapid, base-mediated activation at room temperature to form the active L-Pd(0) species[5]. This ensures that oxidative addition and transmetalation outpace the degradation of the boronic acid.

Q3: My NMR shows a complete loss of the aldehyde proton signal (~10 ppm), and the reaction mixture turns into a black tar. What is happening? The Causality: The ortho-formyl group is highly susceptible to base-catalyzed side reactions, most notably the Cannizzaro reaction (disproportionation into a carboxylic acid and an alcohol) or aldol condensations with trace enolizable impurities. Strong bases (like NaOH or NaOtBu) or polar aprotic solvents (like DMF) exacerbate this. The Solution: Switch to a mild base (K3PO4 ) in a biphasic solvent system (Toluene/Water 5:1 )[6]. The biphasic system restricts the highly reactive aldehyde to the organic phase, limiting its exposure to the bulk basicity of the aqueous phase, while still allowing the boronate complex to form at the solvent interface.

Part 3: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships within the catalytic cycle and the optimized experimental workflow.

MechanisticTroubleshooting Pd0 Active Catalyst: L-Pd(0) Rapidly generated via XPhos-Pd-G2 OxAdd Oxidative Addition [Ar-Pd(XPhos)-Br] Sterically hindered by ortho-formyl Pd0->OxAdd + Methyl 3-bromo-2-formylbenzoate PhenolPoison Catalyst Deactivation (Phenol Coordination) Pd0->PhenolPoison If using standard phosphines TransMet Transmetalation [Ar-Pd(XPhos)-Ar'] Facilitated by K3PO4 (Biphasic) OxAdd->TransMet + Boronic Acid + Base AldehydeDeg Aldehyde Degradation (Cannizzaro Reaction) OxAdd->AldehydeDeg If using strong base (e.g., NaOH) RedElim Reductive Elimination Accelerated by bulky XPhos ligand TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biaryl: Methyl 3-(2-chloro-5-hydroxyphenyl) -2-formylbenzoate RedElim->Product Product Release

Figure 1: Suzuki-Miyaura catalytic cycle highlighting kinetic bottlenecks and side-reaction pathways.

ExperimentalWorkflow Step1 1. Precatalyst Activation XPhos-Pd-G2 + K3PO4 Room Temp, 5 mins Step2 2. Substrate Addition Aryl Bromide + Boronic Acid Step1->Step2 Step3 3. Biphasic Coupling Toluene/H2O (5:1) 80°C, 4-6 hours Step2->Step3 Step4 4. Acidic Workup Quench with 1M HCl (pH 5) to protect phenol Step3->Step4

Figure 2: Optimized biphasic experimental workflow for sterically hindered, sensitive biaryls.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to be self-validating; specific checkpoints are included to ensure the mechanistic integrity of the reaction before proceeding to the next step.

Reagents:

  • Methyl 3-bromo-2-formylbenzoate (1.0 equiv, 10 mmol)

  • (2-chloro-5-hydroxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • XPhos-Pd-G2 (0.02 equiv, 2 mol%)

  • K3PO4 (anhydrous, finely ground) (2.5 equiv, 25 mmol)

  • Degassed Toluene / Deionized Water (5:1 ratio, 0.2 M relative to electrophile)

Step-by-Step Methodology:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, boronic acid, XPhos-Pd-G2, and K3PO4. Seal the flask with a septum and purge with Argon via three vacuum/Argon cycles.

    • Validation Checkpoint: Ensure the K3PO4 is free-flowing. Clumped base indicates moisture absorption, which will prematurely degrade the boronic acid.

  • Solvent Addition & Activation: Syringe in the degassed Toluene followed by the degassed Water. Stir vigorously (800+ rpm) at room temperature for 5 minutes.

    • Validation Checkpoint: The solution should transition from a pale yellow to a distinct reddish-orange hue, confirming the generation of the active L-Pd(0) species from the G2 precatalyst.

  • Thermal Coupling: Transfer the flask to a pre-heated oil bath at 80°C. Maintain vigorous stirring to ensure maximum surface area at the biphasic interface.

  • Reaction Monitoring: After 2 hours, sample the organic layer for LC-MS analysis.

    • Validation Checkpoint: You should observe the disappearance of the aryl bromide mass. If the bromide remains but the boronic acid is consumed, protodeboronation has occurred. If both are consumed but the product mass is absent, check for the Cannizzaro byproduct (M+18).

  • Acidic Quench & Workup: Once complete (typically 4-6 hours), cool the reaction to room temperature. Crucial Step: Quench the aqueous layer with 1M HCl until the pH reaches ~5.

    • Causality: The product contains a free phenol. Under basic conditions, it exists as a water-soluble phenoxide. Failing to acidify the mixture will result in the product being discarded in the aqueous waste.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, National Institutes of Health. Comprehensive review on the use of SPhos and XPhos for sterically hindered biaryl synthesis.[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC, National Institutes of Health. Details the mechanism of catalyst poisoning by unprotected heteroatoms/phenols and the efficacy of G2 precatalysts.[Link]

  • Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances. Demonstrates the rapid activation kinetics of XPhos-Pd-G2 at room temperature.[Link]

  • An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. PMC, National Institutes of Health. Highlights the use of biphasic Toluene/Water systems with K3PO4 to manage highly sensitive, sterically hindered phenolic substrates.[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Explains the structural advantages of dialkylbiaryl phosphines in preventing off-cycle palladium species.[Link]

Sources

Optimization

Technical Support Center: Extraction Optimization for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with isolating Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate . Because this biaryl intermediate contains three highly reactive functional groups—a phenolic hydroxyl, an aldehyde, and a methyl ester—standard liquid-liquid extraction (LLE) protocols often lead to poor yields or degradation.

This center provides a mechanistic troubleshooting guide, a self-validating extraction protocol, and empirical data to ensure high-fidelity recovery.

Mechanistic Vulnerability Analysis

To optimize extraction, we must first understand the causality behind typical failure modes. The molecule's structural triad dictates its behavior in biphasic systems:

  • Phenolic Hydroxyl (pKa ~9.0-9.5): The extraction efficiency of phenolic compounds is strictly governed by the pH of the aqueous phase. Phenols must remain in their non-ionized forms (pH < pKa) to successfully partition into the organic phase [1]. If the pH drifts alkaline, the compound forms a water-soluble phenolate salt.

  • Aldehyde Group: Phenolic aldehydes are highly susceptible to oxidation at the air-water interface, generating carboxylic acids [2]. They are also prone to nucleophilic attack if the extraction environment is too acidic and contains residual alcohols (acetalization).

  • Methyl Ester: Susceptible to saponification (hydrolysis) under strong basic conditions or prolonged exposure to strong aqueous acids, especially at elevated temperatures.

Pathways Target Methyl 3-(2-chloro-5-hydroxyphenyl) -2-formylbenzoate High_pH Aqueous Waste (Phenolate Salt) Target->High_pH pH > 9.0 (Deprotonation) Hydrolysis Saponified Ester (Carboxylic Acid) Target->Hydrolysis Strong Base/Acid + Heat Oxidation Oxidized Aldehyde (Carboxylic Acid) Target->Oxidation O2 / Radicals (Air Exposure)

Fig 1: Primary degradation and yield-loss pathways during extraction.

Troubleshooting & FAQs

Q: Why is my extraction yield suddenly dropping below 40%? A: This is almost always caused by pH drift during the quench phase. If your upstream cross-coupling or formylation reaction utilized a base, quenching with plain water will leave the aqueous layer alkaline (pH > 9). At this pH, the phenol deprotonates, and the target molecule partitions into the aqueous waste [1]. Solution: Always adjust the aqueous phase to pH 4.5–5.5 using 1M Citric Acid before adding your extraction solvent.

Q: I am detecting a highly polar baseline spot on my TLC/LCMS after extraction. How do I prevent this? A: You are likely observing the oxidized carboxylic acid derivative. Phenolic aldehydes oxidize rapidly when exposed to dissolved oxygen and hydroxyl radicals during vigorous shaking in separatory funnels [2]. Solution: Degas your extraction solvents (sparge with N₂) and perform the extraction at < 25°C. Avoid leaving the compound in the aqueous phase for prolonged periods.

Q: I'm experiencing severe emulsion layers. How do I break them without damaging the compound? A: Emulsions here are typically caused by partially ionized phenolic species acting as surfactants or by residual palladium/catalyst polymers. Solution: Do not use strong acids/bases to break the emulsion, as this will hydrolyze the ester. Instead, saturate the aqueous layer with NaCl (brine). The addition of salts significantly enhances the extraction efficiency of phenols by "salting out" the organic compound and breaking the emulsion [1]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric surfactants.

Quantitative Data: Extraction Optimization

The following table summarizes the optimal parameters for isolating this specific intermediate, demonstrating the causality between conditions and phase distribution.

ParameterTested ConditionExtraction Efficiency / OutcomeMechanistic Rationale
Aqueous pH pH 2.0~85% (Trace degradation)Phenol neutral, but ester risks slow acid hydrolysis.
Aqueous pH pH 4.5 – 5.5 > 95% (Optimal) Phenol fully protonated; ester and aldehyde stable.
Aqueous pH pH 10.0< 10% (Severe loss)Phenol deprotonates; partitions into aqueous waste [1].
Solvent Ethyl Acetate (EtOAc) High Partitioning Optimal polarity; H-bond acceptor for phenolic OH [3].
Solvent Toluene / HexanesLow PartitioningInsufficient polarity to solvate the biaryl system effectively.
Temperature > 40°CYield loss over timeAccelerates aldehyde oxidation and ester hydrolysis.

Self-Validating Extraction Protocol

This step-by-step methodology is designed as a closed-loop, self-validating system. Each critical step contains a verification check to ensure the chemical environment remains optimal.

Phase 1: Quenching and pH Adjustment

  • Cool the crude reaction mixture to 0–5°C using an ice bath.

  • Slowly add 1M Citric Acid (aq) while stirring vigorously until the aqueous phase reaches pH 4.5–5.5.

  • Self-Validation Check: Wait 5 minutes with continuous stirring, then re-measure the pH. Upstream buffering agents often cause delayed pH drift. Re-adjust to pH 4.5 if necessary.

Phase 2: Liquid-Liquid Extraction (LLE) 4. Transfer the mixture to a separatory funnel. Add Ethyl Acetate (EtOAc) equal to 3 volumes of the aqueous layer[3]. 5. Gently invert the funnel (do not shake violently to minimize aeration and emulsion formation). Vent frequently. 6. Allow the phases to separate. Collect the upper organic layer. 7. Repeat the extraction with EtOAc two more times. Combine all organic fractions.

Phase 3: Washing, Validation, and Desiccation 8. Wash the combined organic fractions with 1 volume of saturated NaCl (brine) to remove residual water and break micro-emulsions. 9. Self-Validation Check: Take a 1 mL aliquot of the post-wash aqueous layer and check the pH. If pH > 6.0, your initial quench was insufficient. Wash the organic layer once more with a 1:1 mixture of brine and 0.5M Citric Acid. 10. Dry the organic phase over anhydrous Na₂SO₄. Filter the suspension to remove the drying agent.

Phase 4: Concentration 11. Concentrate the filtrate in vacuo using a rotary evaporator. Maintain the water bath temperature strictly below 30°C to prevent thermal degradation of the aldehyde. 12. Flush the resulting solid/oil with Argon and store at -20°C.

Workflow Start Crude Reaction Mixture pH_Adj Adjust to pH 4.5 - 5.5 (1M Citric Acid) Start->pH_Adj Extract Extract with EtOAc (3 x 15 Vol) pH_Adj->Extract Wash Wash with Brine (Self-Validating Step) Extract->Wash Dry Dry over Na2SO4 & Filter Wash->Dry End Concentrate in vacuo (< 30°C) Dry->End

Fig 2: Optimized LLE workflow with integrated self-validating checkpoints.

References

  • Extraction of Phenols from Water with Functionalized Ionic Liquids ACS Publications URL:[Link]

  • Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Water Interface ACS Publications URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Biaryl Synthesis: The Emerging Role of Advanced Intermediates vs. Traditional Cross-Coupling Methodologies

An In-depth Technical Guide: Introduction The biaryl motif is a cornerstone of modern molecular design, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalenc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Introduction

The biaryl motif is a cornerstone of modern molecular design, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence stems from the unique structural and electronic properties conferred by the bond connecting two aromatic rings, which often plays a critical role in dictating the biological activity or material function of the parent molecule. Consequently, the efficient and versatile synthesis of biaryls remains a central theme in organic chemistry.

For decades, the field has been dominated by a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Negishi couplings.[3][4][5] These Nobel Prize-winning methodologies have revolutionized the way chemists approach the construction of C(sp²)–C(sp²) bonds, offering a high degree of functional group tolerance and broad substrate scope.[6] This guide will first revisit these foundational strategies, providing a comparative analysis of their respective strengths and weaknesses.

However, as the complexity of synthetic targets continues to increase, so does the demand for greater efficiency and step economy. This has led to a growing interest in the use of highly functionalized, advanced biaryl intermediates. As a case study for this emerging paradigm, we will conceptually explore the synthetic utility of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate . While specific literature on this exact molecule is sparse, its structure embodies the key features of an advanced intermediate: a pre-formed biaryl core adorned with multiple, orthogonally reactive functional groups.

This guide will provide a comprehensive comparison of these two synthetic philosophies: the traditional, stepwise construction of biaryls versus the strategic deployment of a complex, multifunctional building block. We will delve into the mechanistic underpinnings, practical considerations, and potential applications of each approach, supported by experimental data and detailed protocols to inform researchers in their synthetic planning.

Part 1: Foundational Strategies - A Review of Traditional Biaryl Synthesis

The palladium-catalyzed cross-coupling reaction is a pillar of modern organic synthesis, providing a reliable means to construct biaryl systems from simpler precursors, typically an aryl halide or triflate and an organometallic coupling partner.[7] The general catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Palladium Cross-Coupling Cycle pd0 Pd(0)Ln pd2_oxidative Ar-Pd(II)-X Ln pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)-Ar' Ln pd2_oxidative->pd2_transmetalation Transmetalation mx M-X pd2_transmetalation->pd0 Reductive Elimination product Ar-Ar' r1x Ar-X r2m Ar'-M Advanced_Intermediate_Synthesis cluster_0 Step 1: Suzuki Coupling cluster_1 Step 2: Demethylation A Methyl 2-formyl-3-boronate ester C Coupled Intermediate A->C Pd Catalyst, Base B 1-Bromo-2-chloro-5-methoxybenzene D Coupled Intermediate E Methyl 3-(2-chloro-5-hydroxyphenyl) -2-formylbenzoate D->E BBr3 or other demethylating agent

Caption: A proposed two-step synthesis for the advanced biaryl intermediate.

Comparative Analysis: Step Economy and Strategic Advantages

Consider the synthesis of a hypothetical kinase inhibitor. A traditional, linear approach might involve over ten steps. In contrast, using our advanced intermediate could potentially reduce the synthesis to just a few steps, as illustrated below.

Synthetic_Workflow_Comparison cluster_traditional Traditional Linear Synthesis cluster_advanced Convergent Synthesis with Advanced Intermediate A1 Start A A2 Step 1 A1->A2 A3 Step 2 A2->A3 A4 Biaryl Formation (e.g., Suzuki) A3->A4 A5 Step 4 A4->A5 A6 Step 5 A5->A6 A7 Step 6 A6->A7 Target1 Final Product A7->Target1 B1 Advanced Intermediate B2 Step 1 (e.g., Reductive Amination) B1->B2 B3 Step 2 (e.g., Etherification) B2->B3 Target2 Final Product B3->Target2

Caption: Comparison of linear vs. convergent synthetic workflows.

This convergent approach not only saves time and resources but also allows for the rapid exploration of structure-activity relationships (SAR) by modifying the final reaction partners.

Challenges and Considerations: The primary challenge of the advanced intermediate approach is the initial investment in synthesizing the building block itself. Its complexity may lead to a lower overall yield for its own preparation, and it may not be commercially available. Therefore, this strategy is most advantageous when a large library of analogues is planned, justifying the upfront synthetic effort.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example for the synthesis of a simple biaryl.

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 10 mL).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl. [3]

Protocol 2: Proposed Synthesis of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

This is a hypothetical protocol based on standard procedures.

  • Suzuki Coupling: Following the general procedure in Protocol 1, couple methyl 2-formyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 mmol) with 1-bromo-2-chloro-5-methoxybenzene (1.0 mmol) using Pd(dppf)Cl₂ as the catalyst and K₂CO₃ as the base in a dioxane/water solvent system. Purify the resulting methoxy-biaryl intermediate.

  • Demethylation: Dissolve the purified intermediate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an argon atmosphere and cool to 0 °C. Add boron tribromide (BBr₃, 1.2 mmol, 1M solution in DCM) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quenching and Workup: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the target advanced intermediate.

Conclusion

The synthesis of biaryls is a mature field, yet it continues to evolve. Traditional cross-coupling reactions like the Suzuki, Stille, and Negishi couplings remain the workhorses of both academic and industrial laboratories, offering unparalleled flexibility and reliability for constructing the biaryl core. Their extensive documentation and broad substrate scope ensure their continued relevance.

However, the paradigm of using complex, pre-functionalized intermediates, exemplified by molecules like Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate , presents a compelling strategy for accelerating drug discovery and complex molecule synthesis. This convergent approach offers significant advantages in step economy and allows for rapid, late-stage diversification to explore chemical space efficiently. The choice between these two philosophies is not a matter of one being definitively superior, but rather a strategic decision based on the specific goals of the synthetic campaign. For single-target synthesis, a traditional linear approach may be most direct. For library synthesis and SAR studies, the initial investment in creating an advanced, multifunctional building block can yield substantial long-term benefits, marking a significant step forward in the art and science of organic synthesis.

References

  • Benchchem. (2025). Application Notes and Protocols: Palladium-Catalyzed Synthesis of Biaryls from Iodomethoxybenzene. Benchchem.
  • ResearchGate. (n.d.). Recent developments in the chemistry of Negishi coupling: a review. ResearchGate.
  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • PMC. (n.d.). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. PMC.
  • Benchchem. (2025). A Head-to-Head Comparison: Suzuki vs. Stille Coupling for Biaryl Synthesis. Benchchem.
  • IONiC / VIPEr. (n.d.). Palladium-Catalyzed Biaryl Coupling Using PEPPSI Under Aqueous Microwave Conditions. IONiC / VIPEr.
  • ACS Publications. (2004, September 3). A New Protocol for the One-Pot Synthesis of Symmetrical Biaryls. The Journal of Organic Chemistry.
  • Organic Chemistry Research. (2024, June 15). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research.
  • PMC. (n.d.). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. PMC.
  • ACS Publications. (2006, April 19). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry.
  • PMC. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC.
  • ResearchGate. (n.d.). Synthesis of Unsymmetrical Biaryls via Palladium-Catalyzed Coupling Reaction of Aryl Halides. ResearchGate.
  • ResearchGate. (n.d.). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling. Organic Chemistry Portal.
  • PMC. (n.d.). STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM. PMC.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (3-Bromopyridin-4-YL)methanol. Benchchem.

Sources

Comparative

NMR Spectra Validation for Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate: A Platform Comparison Guide

Introduction: The Analytical Challenge Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is a highly functionalized biphenyl intermediate critical in active pharmaceutical ingredient (API) synthesis. Validating its ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is a highly functionalized biphenyl intermediate critical in active pharmaceutical ingredient (API) synthesis. Validating its chemical structure requires confirming the integrity of multiple distinct functional groups: a formyl group (aldehyde), a methyl ester, a phenolic hydroxyl, and a halogenated biphenyl scaffold.

Structural elucidation of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. However, the choice of NMR platform dictates the resolution of the complex aromatic region and the quantitative reliability of the assay. This guide objectively compares High-Field NMR, Benchtop NMR, and In-Silico prediction, providing a self-validating protocol for rigorous API intermediate validation.

Platform Comparison: High-Field vs. Benchtop vs. In-Silico

Selecting the appropriate validation platform depends on whether the goal is absolute structural elucidation or routine process monitoring.

  • High-Field NMR (e.g., 600 MHz): The gold standard for primary reference standard characterization. At high magnetic field strengths, the discrepancy between the Larmor precession frequency and the scalar coupling constants is large ( Δν≫J ), resulting in clear,1[1]. This is critical for resolving the six overlapping aromatic protons of the biphenyl system into distinct multiplets.

  • Benchtop NMR (e.g., 80 MHz): A robust, cost-effective solution for routine in-line quality control. Because signals have a fixed width on a frequency scale, lower field strengths lead to a 2[2]. The aromatic region collapses into a second-order multiplet; however, the isolated singlets of the aldehyde (~10.0 ppm) and methoxy (~3.8 ppm) groups remain easily quantifiable.

  • In-Silico Prediction: Software-driven shift correlation provides a theoretical baseline to verify expected signal positions before empirical testing, accelerating signal assignment.

Quantitative Data: Platform Performance Comparison
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)In-Silico Prediction
Larmor Frequency ( 1 H) 600 MHz80 MHzN/A (Theoretical)
Aromatic Resolution High ( Δν≫J ); First-orderLow ( Δν≈J ); Second-orderPerfect (Idealized)
Signal Width (ppm) ~0.03 ppm per multiplet~0.3 ppm per multipletInfinitely narrow
Sensitivity (S/N) > 1000:1 (Single scan)~ 100:1 (Requires multiple scans)N/A
Aldehyde/Methoxy Detection Excellent (Baseline resolved)Excellent (Baseline resolved)Accurate within ± 0.2 ppm
Capital Investment $500k - $1M+$50k - $100k< $5k (Software License)

Visualizing the Validation Workflow

G A API Intermediate Synthesis B Sample Prep (DMSO-d6 + TMS) A->B C Benchtop NMR (80 MHz) Routine QC B->C Rapid Screening D High-Field NMR (600 MHz) Structural Elucidation B->D High Resolution E In-Silico Prediction Shift Baseline B->E Theoretical F Data Processing (qNMR) C->F D->F E->F G Regulatory Validation (ICH Q3B) F->G

Workflow comparing High-Field, Benchtop, and In-Silico NMR validation for API intermediates.

Experimental Methodology: Self-Validating qNMR Protocol

To ensure scientific integrity, the following step-by-step quantitative NMR (qNMR) methodology relies on a self-validating feedback loop. Rather than using generic acquisition parameters, the system calibrates its relaxation delays based on the exact sample matrix.

Step 1: Matrix Preparation & Environmental Control

  • Action: Dissolve 15 mg of the API intermediate and 5 mg of a certified reference standard (e.g., Maleic acid) in 0.6 mL of DMSO-d6.

  • Causality: DMSO-d6 is a polar aprotic solvent. It disrupts intermolecular hydrogen bonding, significantly slowing the chemical exchange rate of the phenolic -OH proton. This prevents the signal from broadening into the baseline, allowing distinct observation at ~10.2 ppm.

Step 2: System Calibration (Self-Validation)

  • Action: Execute an inversion-recovery pulse sequence ( 180∘−τ−90∘ ) to measure the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton in the mixture (typically the formyl proton or the internal standard).

  • Causality: NMR is a 3[3]. If spins do not fully relax between scans, signal intensities will not accurately reflect molar ratios. Measuring T1​ ensures the protocol adapts to the specific sample rather than relying on assumed values.

Step 3: Acquisition

  • Action: Set the relaxation delay ( D1​ ) to ≥5×T1​ . Apply a single 90∘ excitation pulse and acquire the Free Induction Decay (FID).

  • Causality: A delay of 5×T1​ guarantees4[4], which is the fundamental commandment of quantitative NMR for achieving uncertainty levels below 1%.

Step 4: Processing & Integration

  • Action: Apply a 0.3 Hz exponential line-broadening function, perform Fourier transformation, and manually correct the phase and baseline.

  • Causality: Accurate integration requires a perfectly flat baseline. The aldehyde singlet (~10.0 ppm) and methoxy singlet (~3.8 ppm) are integrated against the internal standard to cross-verify the molecule's purity from two independent functional groups.

G A 1. Inversion Recovery Determine T1 B 2. Set Relaxation Delay D1 >= 5 x T1 A->B C 3. 90° Pulse Excitation Maximize Signal B->C D 4. FID Acquisition High Digital Resolution C->D E 5. Fourier Transform & Zero Filling D->E F 6. Integration vs Internal Standard E->F

Self-validating quantitative NMR (qNMR) acquisition and processing protocol.

Regulatory Compliance and Data Integrity

For pharmaceutical development, structural elucidation and impurity profiling must comply with5[5]. Complete characterization of the primary reference standard by NMR is essential, requiring stringent environmental controls, identical deuterated solvents across batches, and documented system suitability[5]. By employing the self-validating qNMR protocol outlined above, laboratories can seamlessly bridge the gap between high-field structural characterization and benchtop routine validation, ensuring absolute data integrity.

References

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3". 2

  • ACS Publications. "Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation". 1

  • RSC Books. "Applications of NMR in Drug Substance and Drug Product Development". 5

  • Scribd (EUROLAB). "qNMR Analysis Guidelines for Forensics". 4

  • ResearchGate. "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients". 3

Sources

Validation

Comparative Mass Spectrometry Fragmentation Analysis of Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate: LC-ESI-Q-TOF vs. GC-EI-MS

Executive Summary & Analytical Context As a Senior Application Scientist, I frequently evaluate the optimal mass spectrometry (MS) platforms for the structural elucidation of complex pharmaceutical building blocks. Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

As a Senior Application Scientist, I frequently evaluate the optimal mass spectrometry (MS) platforms for the structural elucidation of complex pharmaceutical building blocks. Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS 1414029-17-6) presents a unique analytical challenge due to its multifunctional nature—comprising a methyl ester, a formyl group, and a chlorophenol moiety.

This guide objectively compares the performance and data output of two leading analytical approaches: High-Resolution Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-Q-TOF) versus Gas Chromatography-Electron Ionization-Single Quadrupole (GC-EI-MS) . By comparing these platforms, researchers can select the most robust self-validating system for impurity profiling, metabolite identification, and drug development workflows.

Mechanistic Fragmentation Analysis: The Causality of Ion Formation

Understanding why a molecule fragments is more critical than simply recording the masses. The chosen ionization technique fundamentally dictates the fragmentation pathways.

Platform A: LC-ESI-Q-TOF (Soft Ionization & Even-Electron Rule)

In positive ESI mode, the molecule is gently protonated to form an even-electron precursor ion, [M+H]⁺ at m/z 291.0424. According to the even-electron rule, this ion predominantly undergoes neutral losses rather than radical losses.

  • Methanol Loss (-32 Da): The loss of CH₃OH yielding m/z 259.0162 is not a simple direct cleavage. As demonstrated in isotopic labeling studies of protonated methyl benzoates[1], the incipient proton migrates to the aromatic ring before transferring to the methoxy group, facilitating the concomitant elimination of methanol via a "flip-flop" mechanism.

  • Decarbonylation (-28 Da): The formyl group readily loses carbon monoxide to form a stable phenide-like or ring-closed tricyclic cation at m/z 263.0474. This is driven by the thermodynamic stability of the resulting conjugated system following gas-phase decarboxylation/decarbonylation[2].

Platform B: GC-EI-MS (Hard Ionization & Odd-Electron Radical Cations)

Electron ionization at 70 eV strips an electron to form a highly energetic, odd-electron radical cation (M⁺•) at m/z 290. The fragmentation here is driven by radical site initiation (alpha-cleavage).

  • Methoxy Radical Loss (-31 Da): Unlike ESI, EI strongly favors the loss of the methoxy radical (•OCH₃) to form a stable acylium ion at m/z 259.

  • Chlorine Radical Loss (-35 Da): The presence of the halogen allows for the diagnostic loss of a chlorine radical (•Cl), yielding a fragment at m/z 255. This odd-electron fragmentation is highly characteristic of chlorinated biaryls in EI, but is rarely observed in low-energy ESI CID.

Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness, the protocols below incorporate self-validating checkpoints to confirm structural integrity during analysis.

Protocol 1: LC-ESI-Q-TOF MS/MS Analysis
  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid provides the abundant protons necessary to drive efficient positive mode ionization, ensuring a strong[M+H]⁺ signal.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm) using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • MS Parameters: Set the capillary voltage to 3500 V. Perform targeted MS/MS (CID) on the precursor m/z 291.0424 using stepped collision energies (CE) of 10, 20, and 40 eV.

  • Self-Validation Checkpoint: Verify the isotopic signature. The precursor ion and any fragment retaining the chlorine atom must exhibit a ³⁵Cl/³⁷Cl isotopic ratio of approximately 3:1 (e.g., m/z 291.04 and 293.04). If a fragment lacks this ratio, it mathematically validates the cleavage of the chlorophenol ring.

Protocol 2: GC-EI-MS Analysis
  • Sample Derivatization (Crucial Step): The free phenolic -OH group causes severe peak tailing and thermal degradation in the GC inlet. React 1 mg of the sample with 100 µL of BSTFA + 1% TMCS at 70°C for 30 minutes to form the TMS ether[3].

    • Causality: Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility, eliminating hydrogen bonding, and preventing thermal breakdown.

  • Chromatography: Inject 1 µL (split 10:1) onto an HP-5MS column (30 m x 0.25 mm x 0.25 µm). Inlet temperature: 250°C. Oven program: 100°C to 300°C at 15°C/min.

  • MS Parameters: Source temperature 230°C, Electron energy 70 eV, Scan range m/z 50-500.

  • Self-Validation Checkpoint: Look for the [M - 15]⁺ peak (m/z 347 for the TMS derivative). The facile loss of a methyl radical from the TMS group is a universal self-validating marker for successful silylation[3].

Quantitative Data Presentation

Table 1: LC-ESI-Q-TOF MS/MS Fragments (Positive Mode, CE = 20 eV)
Fragment Ion (m/z)FormulaMass Error (ppm)Neutral LossMechanistic Assignment
291.0424 [C₁₅H₁₂ClO₄]⁺< 1.5NonePrecursor Ion [M+H]⁺
263.0474 [C₁₄H₁₂ClO₃]⁺< 2.0- 28 Da (CO)Decarbonylation of formyl group
259.0162 [C₁₄H₈ClO₃]⁺< 1.5- 32 Da (CH₃OH)Methanol loss via proton migration
231.0213 [C₁₃H₈ClO₂]⁺< 2.5- 60 Da (CH₃OH + CO)Sequential neutral loss
127.0160 [C₆H₄ClO]⁺< 2.0- 164 Da (C₉H₈O₃)Biaryl bond cleavage (Chlorophenol)
Table 2: GC-EI-MS Fragments (70 eV, Underivatized for Direct Comparison)
Fragment Ion (m/z)Relative AbundanceNeutral LossMechanistic Assignment
290 45%NoneMolecular Ion Radical Cation (M⁺•)
261 60%- 29 Da (•CHO)Alpha-cleavage of formyl radical
259 100% (Base)- 31 Da (•OCH₃)Alpha-cleavage of methoxy radical
255 25%- 35 Da (•Cl)Halogen radical loss
231 40%- 59 Da (•OCH₃ + CO)Sequential radical and neutral loss

Analytical Visualizations

Fragmentation M [M+H]+ m/z 291.04 (Precursor Ion) F1 [M+H - CH3OH]+ m/z 259.01 (Acylium Ion) M->F1 - CH3OH (-32 Da) F2 [M+H - CO]+ m/z 263.05 (Decarbonylation) M->F2 - CO (-28 Da) F4 [C6H4ClO]+ m/z 127.01 (Chlorophenol Cation) M->F4 Biaryl Bond Cleavage F3 [M+H - CH3OH - CO]+ m/z 231.02 (Tricyclic Cation) F1->F3 - CO (-28 Da) F2->F3 - CH3OH (-32 Da)

Fig 1: ESI-MS/MS fragmentation of protonated Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate.

Workflow cluster_LC Platform A: LC-ESI-Q-TOF cluster_GC Platform B: GC-EI-MS Sample Methyl 3-(2-chloro-5-hydroxyphenyl) -2-formylbenzoate LC_Prep Dilution in MeOH/H2O + 0.1% FA Sample->LC_Prep GC_Prep Derivatization (BSTFA/TMCS) Sample->GC_Prep ESI ESI (+) Soft Ionization Even-Electron [M+H]+ LC_Prep->ESI QTOF CID MS/MS Neutral Losses ESI->QTOF EI EI (70 eV) Hard Ionization Radical Cation M+• GC_Prep->EI Quad Alpha Cleavage Radical Losses EI->Quad

Fig 2: Comparative analytical workflow for LC-ESI-Q-TOF vs. GC-EI-MS structural elucidation.

References

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry (2018). URL:[Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Journal of the American Society for Mass Spectrometry (2022). URL:[Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen (2018). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Safety &amp; Disposal Guide: Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate

As a preferred partner in laboratory safety and chemical handling, we provide researchers and drug development professionals with field-proven, regulatory-compliant operational strategies. The disposal of complex functio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we provide researchers and drug development professionals with field-proven, regulatory-compliant operational strategies. The disposal of complex functionalized organics like Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate (CAS: 1414029-17-6) requires more than standard solvent protocols. Because this molecule contains multiple reactive moieties—a halogen, a phenol, an aldehyde, and an ester—its waste stream must be meticulously managed to prevent adverse chemical reactions and ensure compliance with environmental regulations.

This guide synthesizes the mechanistic causality of the compound's hazards with actionable, self-validating disposal methodologies.

Chemical Profiling & Hazard Causality

To safely manage chemical waste, one must first understand the molecular behavior of the compound. Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate is not a passive molecule; its functional groups dictate its reactivity and its ultimate regulatory classification under the Resource Conservation and Recovery Act (RCRA)[1].

  • Aryl Chloride (Halogenated): The presence of the chlorine atom strictly categorizes this compound as a halogenated organic . If incinerated at low temperatures, halogenated compounds can generate highly toxic phosgene gas or dioxins. Therefore, they require high-temperature, RCRA-permitted incineration[2].

  • Phenol Moiety: Phenols are weakly acidic, corrosive to dermal tissue, and exhibit high aquatic toxicity. This strictly prohibits any form of drain disposal[3].

  • Formyl Group (Aldehyde): Aldehydes are electrophilic and susceptible to air oxidation or nucleophilic attack. Mixing this compound with strong oxidizers in a waste carboy can lead to dangerous exothermic reactions.

  • Methyl Ester: Esters are prone to hydrolysis in extreme pH environments. If bulked with concentrated inorganic acids or bases, the ester will hydrolyze, altering the waste's physical properties and potentially generating pressure within a sealed container.

Quantitative & Qualitative Hazard Matrix

The following table summarizes the structural hazards and their direct operational disposal requirements.

Functional Group / PropertyChemical ImplicationOperational & Disposal Requirement
Aryl Chloride (2-chloro) Classifies molecule as a halogenated organic. Risk of dioxin formation if burned improperly.Mandatory segregation into Halogenated Waste streams. Requires high-temperature RCRA incineration.
Phenol (-OH) Weakly acidic (pKa ~9-10), corrosive to skin, highly toxic to aquatic ecosystems.Zero drain disposal. Requires nitrile/neoprene gloves. Neutralize extreme pH shifts if mixed with bases.
Aldehyde (formyl) Susceptible to oxidation (forming carboxylic acids) and nucleophilic attack.Avoid mixing with strong oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.
Methyl Ester Undergoes hydrolysis in strongly acidic or basic aqueous waste.Maintain neutral pH in waste containers. Do not bulk with concentrated inorganic acids or bases.

Waste Segregation & Disposal Plan

The foundational rule of hazardous waste management is segregation. Mixing halogenated organics with non-halogenated solvents (like acetone or ethanol) drastically inflates the cost and complexity of disposal, as the entire mixed volume must then be treated as halogenated waste[3].

G Start Waste Generation: Methyl 3-(2-chloro-5-hydroxyphenyl) -2-formylbenzoate CheckAqueous Is the waste mixed with aqueous solvents? Start->CheckAqueous Aqueous Aqueous Halogenated Waste Stream CheckAqueous->Aqueous Yes (>20% Water) Organic Organic Halogenated Waste Stream CheckAqueous->Organic No (<20% Water) Incineration High-Temp Incineration (RCRA Compliant) Aqueous->Incineration Secondary Fuel Blending Organic->Incineration Direct Incineration

Figure 1: Halogenated organic waste segregation and disposal decision tree.

Protocol: Cradle-to-Grave Disposal Workflow

This self-validating protocol ensures that every step of the disposal process is verified before proceeding to the next, mitigating the risk of chemical incompatibility or regulatory fines.

Phase 1: Segregation & Compatibility Verification

  • Identify Waste Classification: Designate the material strictly as "Halogenated Organic Waste"[2].

  • Container Selection: Select an EPA-compliant, chemically resistant carboy (e.g., HDPE) designated specifically for halogenated organics. Many institutions color-code these containers green[2].

  • Validation Checkpoint: Cross-reference the waste log attached to the carboy. Ensure no strong oxidizers (e.g., nitric acid, permanganate) or inorganic acids/bases are present, as these will react exothermically with the compound's formyl and phenol groups[2].

Phase 2: Active Waste Transfer 4. Fume Hood Operation: Conduct all transfers inside a certified chemical fume hood to prevent exposure to volatile carrier solvents often used to dissolve this compound[4]. 5. Transfer Execution: Use a dedicated funnel to pour the waste. Do not exceed 80% of the container's total volume to allow for vapor expansion. 6. Validation Checkpoint: Cap the container immediately after transfer. A container is only legally considered "closed" if it is vapor-tight and spill-proof if overturned[4].

Phase 3: RCRA Documentation & EHS Handoff 7. Log Entry: Update the hazardous waste tag immediately. Write out "Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate" completely; regulatory guidelines strictly prohibit the use of abbreviations or chemical formulas on waste labels[4]. 8. Storage & Pickup: Store the container in a designated Satellite Accumulation Area (SAA). Initiate an Environmental Health and Safety (EHS) pickup request before reaching the 55-gallon limit or the 90-day regulatory threshold[1].

Spill Response & Decontamination

In the event of an accidental release, the presence of the phenol and halogenated moieties requires immediate, targeted action to prevent dermal exposure and environmental contamination.

  • Isolate the Area: Immediately remove any potential sources of ignition. Close laboratory doors and allow the chemical fume hood exhaust to ventilate the area[4].

  • Personal Protective Equipment (PPE): Don splash-proof chemical goggles and heavy-duty nitrile gloves. Standard latex gloves offer insufficient breakthrough times for halogenated organics[4].

  • Containment: Surround the spill with inert, non-combustible absorbent pads or diatomaceous earth. Do not use combustible materials like paper towels if the compound is dissolved in a flammable carrier solvent.

  • Collection: Sweep the saturated absorbent into a heavy-duty plastic bag or a sealable solid-waste container.

  • Validation Checkpoint: Label this cleanup container explicitly as "Halogenated Organic Spill Debris" and log it for immediate EHS pickup. Wash the affected surface with a mild detergent and water to remove residual phenolic traces.

References

  • Pace Analytical. "Total Organic Halogens (TOX)". Pace Labs Environmental Sciences. URL:[Link]

  • Bucknell University Environmental Health & Safety. "Hazardous Waste Segregation Guide". Bucknell University. URL: [Link]

  • Braun Research Group / Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure". University of Illinois. URL: [Link]

  • Case Western Reserve University. "Safety With Corrosive Materials & Waste Disposal". CWRU Environmental Health and Safety. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate
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Methyl 3-(2-chloro-5-hydroxyphenyl)-2-formylbenzoate
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